Stizolicin vs. Stizolin and Izospiciformin: IC50 Values and Selectivity Index in HER2-Positive (SK-BR-3) Breast Cancer Cells
In a direct head-to-head comparison across three breast cancer molecular subtypes, stizolicin demonstrated an IC50 of 2.3 ± 0.2 µg/mL against SK-BR-3 (HER2-positive) cells at 24 h, placing its potency between stizolin (1.3 ± 0.05 µg/mL, most potent) and izospiciformin (4.2 ± 0.3 µg/mL, least potent). The selectivity index (SI = IC50 MCF-12A normal / IC50 SK-BR-3 cancer) was 4.7 for stizolicin, comparable to stizolin (SI = 4.9) and substantially higher than both izospiciformin (SI = 2.9) and the clinical cytotoxic doxorubicin (SI = 1.3) [1]. This indicates that stizolicin achieves a quantitatively meaningful therapeutic window in HER2-positive breast cancer cells.
| Evidence Dimension | Cytotoxic potency (IC50) and selectivity index (SI) in SK-BR-3 breast cancer cells at 24 h |
|---|---|
| Target Compound Data | IC50 = 2.3 ± 0.2 µg/mL; SI (MCF-12A/SK-BR-3) = 4.7 |
| Comparator Or Baseline | Stizolin: IC50 = 1.3 ± 0.05 µg/mL; SI = 4.9. Izospiciformin: IC50 = 4.2 ± 0.3 µg/mL; SI = 2.9. Doxorubicin: IC50 = 3.1 ± 0.2 µg/mL; SI = 1.3 |
| Quantified Difference | Stizolicin is 1.8-fold less potent than stizolin but 1.8-fold more potent than izospiciformin; SI of 4.7 vs. 1.3 for doxorubicin (3.6-fold higher selectivity) |
| Conditions | SK-BR-3 HER2-positive breast cancer cell line; 24 h treatment; MTT-based viability assay; MCF-12A non-tumorigenic breast epithelial cells used for SI calculation |
Why This Matters
For researchers screening against HER2-positive breast cancer models, stizolicin offers a selectivity profile (SI = 4.7) nearly equivalent to the most potent in-class compound (stizolin, SI = 4.9) but with a distinct side-chain structure that may confer different metabolic stability or derivatization potential, making it a valuable comparator or alternative depending on the specific experimental context.
- [1] Nawrot, J.; Totoń, E.; Dziechciowska, I.; Boruta, A.; Gołębiowska, M.; Idzik, M.; Kaczmarek, M.; Rubiś, B.; Gornowicz-Porowska, J.; Lisiak, N. Selective biological activity of parthenolide derivatives — stizolin, stizolicin, and izospiciformin — isolated from the leaves of Stizolophus balsamita, in different breast cancer molecular subtypes in vitro. Frontiers in Pharmacology 2026, 17, 1799963. DOI: 10.3389/fphar.2026.1799963. View Source
